N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMUKVPKOAKFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation
Formation of the Piperidinyl Intermediate
The initial step involves introducing a hydroxyl group onto the piperidine ring. This is typically achieved by reacting piperidine with a hydroxylating agent under controlled conditions to yield 4-hydroxy-1-piperidine.Coupling Reaction with Benzenecarboximidamide
The 4-hydroxy-1-piperidine intermediate is then reacted with benzenecarboximidamide. This coupling is facilitated by a catalyst, often under mild heating and stirring, to form the final compound, this compound.
Reaction Conditions
- Solvents : Common solvents include ethanol or methanol, which provide a suitable medium for both reactants and catalysts.
- Catalysts : Various catalysts can be employed to enhance reaction efficiency; these may include acid or base catalysts depending on the specific protocol.
- Temperature and Pressure : Typically, reactions are conducted at moderate temperatures (room temperature to 80°C) and atmospheric pressure, although industrial methods may use elevated pressures for optimization.
Industrial Production Methods
For large-scale synthesis, industrial production incorporates advanced methodologies to ensure high yield, purity, and reproducibility.
- Continuous Flow Reactors : These reactors allow for precise control over reaction parameters, improving consistency and scalability.
- High-Pressure and Temperature Conditions : Optimized to accelerate reaction rates and maximize product output.
- Automated Synthesis Systems : Used to streamline production, reduce human error, and enhance safety.
These industrial techniques enable the efficient manufacture of this compound for pharmaceutical and material science applications.
Chemical Reaction Analysis
This compound exhibits reactivity characteristic of its functional groups, allowing for diverse chemical modifications.
| Reaction Type | Description | Common Reagents | Typical Products |
|---|---|---|---|
| Oxidation | Hydroxyl groups are oxidized to ketones or aldehydes | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Benzenecarboxylic acids, ketones, aldehydes |
| Reduction | Reduction of hydroxyl or amidine groups to amines or alcohols | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Amines, reduced derivatives |
| Substitution | Nucleophilic substitution on piperidinyl group or hydroxyl substitution | Strong acids/bases, halogenating agents (e.g., thionyl chloride) | Halogenated or alkylated derivatives |
The choice of reagents and conditions determines the major products formed, enabling tailored synthesis for specific applications.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-hydroxy-1-piperidine, benzenecarboximidamide |
| Key Reaction | Coupling of piperidinyl intermediate with benzenecarboximidamide |
| Catalysts | Acid/base catalysts (specific types vary by protocol) |
| Solvents | Ethanol, methanol |
| Temperature Range | Room temperature to 80°C |
| Industrial Techniques | Continuous flow reactors, high-pressure/temperature optimization, automated synthesis |
| Reaction Types for Modifications | Oxidation, reduction, substitution |
| Common Reagents for Modifications | KMnO4, CrO3, LiAlH4, NaBH4, thionyl chloride |
Research Findings and Notes
- The synthesis route is well-established and reproducible, making the compound accessible for medicinal chemistry research.
- Industrial production benefits from continuous flow technology, enhancing scalability and product consistency.
- The dual functional groups (hydroxyl and piperidinyl) provide versatile sites for further chemical modifications, expanding the compound's utility.
- Research highlights the compound's role as an intermediate and pharmacophore, emphasizing the importance of efficient preparation methods for downstream applications.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboxylic acids, while reduction could produce various amines.
Scientific Research Applications
Medicinal Chemistry
N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is primarily studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit deubiquitinases like UCH-L1, which are relevant in neurodegenerative diseases such as Parkinson's disease (PD) .
- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties by modulating GLP-1 receptors, which are implicated in insulin secretion and neuronal survival .
- Antioxidant Activity : The compound has also been explored for its ability to limit reactive oxygen species (ROS), potentially preventing oxidative stress-related cellular damage .
Study on Neuroprotection
A significant study investigated the effects of small molecules acting as ligands for UCH-L1 and GLP-1 receptors. Derivatives similar to this compound were found to enhance neuroprotective effects in cellular models of PD. These compounds promoted cell viability and reduced apoptosis under stress conditions .
Enzyme Modulation Research
In another research effort, the compound was tested for its inhibitory effects on certain proteases involved in protein degradation pathways. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. The synthesis typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under controlled conditions . This compound not only acts as a pharmacophore but also as a building block for new materials with unique properties.
Material Science Applications
The compound is explored for its potential use in developing new materials with specific functionalities. Its dual functional groups provide a versatile platform for creating innovative materials that can be utilized across various applications.
Mechanism of Action
The mechanism by which N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs that share the benzenecarboximidamide scaffold but differ in substituents on the benzene ring or the nitrogen-containing heterocycle.
Modifications to the Piperidine/Piperazine Substituent
Key Observations :
- The hydroxy group on piperidine in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., Analog 1), which may improve aqueous solubility but reduce membrane permeability .
Replacement of Piperidine with Other Substituents
Key Observations :
- Bulky substituents (e.g., Analog 6) may enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
Bioisosteric Replacements and Framework Modifications
- Fragment-based design principles () suggest that substitutions such as replacing hydroxy with methyl (bioisosteric replacement) or switching piperidine to piperazine (framework modification) aim to optimize pharmacokinetic properties while retaining target affinity .
- For example, N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide (Analog 1) replaces the hydroxy group with a methylated piperazine, balancing polarity and metabolic stability .
Biological Activity
N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide (CAS Number: 1021235-49-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.29 g/mol |
| IUPAC Name | N'-hydroxy-2-(4-hydroxy-1-piperidinyl)benzenecarboximidamide |
| InChI Key | DTMUKVPKOAKFOD-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of hydroxyl and piperidinyl groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of target proteins. This modulation can influence pathways involved in disease processes, particularly in neurodegenerative disorders and metabolic diseases.
Biological Activities
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with deubiquitinases like UCH-L1, which are relevant in the context of neurodegenerative diseases such as Parkinson's disease (PD) .
- Neuroprotective Effects : Research indicates that compounds similar to this compound can exhibit neuroprotective properties by modulating GLP-1 receptors, which are implicated in insulin secretion and neuronal survival .
- Antioxidant Activity : The compound has also been explored for its ability to limit reactive oxygen species (ROS), a feature that could be beneficial in preventing oxidative stress-related cellular damage .
Study on Neuroprotection
A study investigated the effects of small molecules acting as ligands for UCH-L1 and GLP-1 receptors. It was found that derivatives similar to this compound could enhance the neuroprotective effects in cellular models of PD. These compounds were shown to promote cell viability and reduce apoptosis under stress conditions .
Enzyme Modulation
In another research effort, this compound was tested for its inhibitory effects on certain proteases involved in protein degradation pathways. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under controlled conditions. This compound serves not only as a pharmacophore in drug design but also as a building block for more complex molecules used in medicinal chemistry and material science .
Q & A
Basic: What safety protocols are recommended for handling N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, especially during weighing or dissolution .
- Waste Disposal: Segregate chemical waste into inert, non-reactive containers and collaborate with certified hazardous waste disposal services to comply with local regulations .
Basic: Which analytical techniques confirm the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify molecular structure and detect impurities (e.g., residual solvents or unreacted intermediates) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98% for research-grade material) .
- Melting Point Analysis: Compare observed melting points (e.g., 86–88°C for related analogs) against literature values to assess crystallinity and stability .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound against molecular targets?
Methodological Answer:
- In Vitro Assays: Use enzyme inhibition assays (e.g., IC determination) with purified targets (e.g., kinases or acetyltransferases) under controlled pH and temperature .
- Molecular Docking: Leverage computational tools (e.g., AutoDock Vina) and PDB structures (e.g., 3HKC) to predict binding affinities and guide mutagenesis studies .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to ensure significance () across replicates .
Advanced: How to resolve discrepancies in pharmacokinetic data across studies involving this compound?
Methodological Answer:
- Replication Under Standardized Conditions: Control variables such as solvent (e.g., DMSO concentration), temperature, and cell line passage number .
- Advanced Analytics: Use LC-MS/MS for precise quantification of metabolite profiles in plasma or tissue homogenates .
- Meta-Analysis: Apply multivariate regression to identify confounding factors (e.g., batch variability or assay sensitivity) .
Basic: What physicochemical properties influence the solubility and stability of this compound?
Methodological Answer:
- Solubility: Test in polar solvents (e.g., water, ethanol) and adjust pH (e.g., 6–8) to enhance dissolution. Related analogs show solubility >10 mg/mL in DMSO .
- Stability: Store at -20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How to optimize synthetic yield for this compound?
Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) to maximize efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Scale-Up Considerations: Maintain stoichiometric ratios and inert atmospheres (N) to minimize side reactions during scaling .
Basic: What are the key steps for validating the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (pH 2–12) for 24–72 hours .
- Analytical Monitoring: Track degradation products via TLC or UPLC-MS and quantify remaining parent compound .
Advanced: How to integrate computational modeling with experimental data to predict reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate interactions with biological membranes or proteins to guide wet-lab experiments .
Basic: What regulatory guidelines apply to the use of this compound in academic research?
Methodological Answer:
- GHS Compliance: Follow hazard classifications (e.g., H303/H313 for oral/skin toxicity) and labeling per NITE 2020 guidelines .
- Documentation: Maintain SDS records and institutional review board (IRB) approvals for in vivo studies .
Advanced: How to address conflicting results in cytotoxicity assays involving this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
